Methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate, commonly referred to as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention due to its high potency and prevalence in cases of intoxication. This compound is classified under new psychoactive substances, specifically synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. MDMB-CHMICA is notable for its full agonistic activity at the cannabinoid receptor 1, contributing to its intense psychoactive effects and potential for abuse .
MDMB-CHMICA can be synthesized through several chemical processes. The synthesis typically involves the coupling of indole derivatives with cyclohexylmethyl groups and subsequent modifications to introduce the methylvalinate moiety.
The synthesis often employs techniques such as:
MDMB-CHMICA has a complex molecular structure characterized by:
MDMB-CHMICA undergoes various chemical reactions, particularly during metabolic processes. Key reactions include:
These reactions are significant for understanding the metabolism of MDMB-CHMICA in biological systems. Analytical techniques such as liquid chromatography-mass spectrometry are commonly employed to study these metabolic pathways and identify resulting metabolites in biological samples .
MDMB-CHMICA acts primarily as a full agonist at the cannabinoid receptor 1, which is predominantly expressed in the brain. Upon binding to this receptor, MDMB-CHMICA initiates a cascade of intracellular signaling pathways that lead to various physiological effects, including altered mood, perception, and cognition.
The compound’s intrinsic activity was evaluated using cAMP accumulation assays, demonstrating its potency relative to other synthetic cannabinoids. This mechanism underlies its psychoactive effects and potential for addiction .
MDMB-CHMICA is typically presented as a white crystalline powder. Its melting point and solubility characteristics are crucial for its handling and analysis in laboratory settings.
Key chemical properties include:
Relevant data from studies indicate that MDMB-CHMICA exhibits significant thermal stability but may degrade under extreme conditions such as prolonged exposure to light or heat .
MDMB-CHMICA has been utilized in various scientific contexts:
Synthetic cannabinoid receptor agonists (SCRAs) like MMB-CHMICA (methyl (1-(cyclohexylmethyl)-1H-indole-3-carbonyl)-L-valinate) represent a significant segment of novel psychoactive substances (NPS). By 2018, MMB-CHMICA ranked as the sixth-most common synthetic cannabinoid identified in drugs seized by the U.S. Drug Enforcement Administration (DEA), underscoring its widespread distribution [1]. Globally, synthetic cannabinoids constitute approximately 25% of all monitored NPS, with 247 distinct compounds tracked by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as of 2023 [9]. The proliferation of SCRAs is linked to their targeting of marginalized populations—including prisoners, individuals experiencing homelessness, and those subject to drug testing—due to their low cost, ease of concealment, and evasion of routine drug screens [9].
Seizure data reveals evolving trafficking patterns: In 2022, EU authorities reported 4,543 SCRA seizures, primarily as herbal material (89%) or powders (11%). Notably, the Netherlands intercepted four large shipments totaling 457 kg of JWH-210 powder, while Germany and the Netherlands dominated herbal material seizures [9]. MMB-CHMICA’s prevalence peaked alongside shifts in manufacturing hubs, with China historically supplying bulk powders before its 2021 generic ban prompted regional diversification [3] [9].
Table 1: Global Control Status of MMB-CHMICA
| Jurisdiction | Regulatory Status | Key Legislation/Policy |
|---|---|---|
| United States | Schedule I | Controlled Substances Act |
| Canada | Schedule II | Controlled Drugs and Substances Act |
| Germany | NpSG (Industrial/scientific use only) | New Psychoactive Substances Act |
| United Kingdom | Illegal | Psychoactive Substances Act |
| China | Generic ban (2021) covering analogous structures | July 2021 Controls |
MMB-CHMICA (C₂₂H₃₀N₂O₃; molar mass 370.493 g·mol⁻¹) belongs to the indole-3-carboxylate subclass of SCRAs. Its core structure integrates:
Metabolic studies in rats highlight O-demethylation as the primary Phase I transformation, yielding the carboxylic acid metabolite. Minor pathways include:
Table 2: Structural and Metabolic Comparison of Select SCRAs
| Compound | Core Structure | Primary Metabolic Pathway | Key Structural Features |
|---|---|---|---|
| MMB-CHMICA | Indole-carboxylate | O-demethylation | Cyclohexylmethyl-indole, L-valinate ester |
| AMB-FUBINACA | Indazole-carboxamide | O-demethylation, amide hydrolysis | Fluorobenzyl-indazole, tert-leucinate |
| CUMYL-THPINACA | Indazole-carboxamide | Di-hydroxylation | Cumyl group, tetrahydropyran |
| ADAMANTYL-THPINACA | Indazole-carboxamide | Tri-hydroxylation | Adamantyl group |
The synthesis of MMB-CHMICA derivatives exemplifies proactive legal circumvention strategies in NPS markets. Following China’s July 2021 class-wide ban on indole/indazole SCRAs, manufacturers introduced structurally novel analogs like the OXIZID class (N-alkylisatin-acylhydrazones). These compounds—including BZO-POXIZID and 5F-BZO-POXIZID—retain cannabinoid receptor activity but evade generic legislative definitions targeting traditional scaffolds [3].
EU seizure data confirms this adaptive response: New SCRA notifications surged to 22 substances in 2022 post-China ban, though they declined to five by 2023 as regulators adjusted controls [9]. Production has partially relocated to Europe, with laboratories in Greece (2023) and Spain (2023) synthesizing SCRAs (e.g., ADB-BUTINACA, MDMB-4en-PINACA) for global distribution via parcel services and cryptocurrency payments [9]. These facilities use modular chemical design—swapping cyclohexylmethyl groups for adamantyl chains or modifying ester linkages—to generate non-scheduled analogs [5] [9].
Table 3: Evolution of SCRA Chemical Classes in Response to Legislation
| Regulatory Milestone | Emergent SCRA Class | Representative Analogs | Structural Bypass Strategy |
|---|---|---|---|
| Pre-2021 controls (e.g., US/CA/EU scheduling) | Indole/indazole-carboxylates | MMB-CHMICA, AMB-FUBINACA | Halogenation, side-chain elongation |
| China’s generic ban (July 2021) | OXIZIDs | BZO-POXIZID, 5F-BZO-POXIZID | Isatin-hydrazone core replacement |
| EU NPS monitoring expansion (2022–2023) | Carboxamide derivatives | ADB-BUTINACA, MDMB-4en-PINACA | Carbonyl group repositioning |
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0